molecular formula C21H18F6N4O B11486894 N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide

Cat. No.: B11486894
M. Wt: 456.4 g/mol
InChI Key: DPRPRTXGOJFUKG-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropyl group, a pyrazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Introduction of the Hexafluoroisopropyl Group: The hexafluoroisopropyl group can be introduced via a nucleophilic substitution reaction using hexafluoroacetone as a precursor.

    Coupling with Phenylacetamide: The final step involves coupling the hexafluoroisopropyl-substituted pyrazole with phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s fluorinated groups make it useful in the development of materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide: shares similarities with other fluorinated pyrazole derivatives and phenylacetamide compounds.

Uniqueness

  • The presence of the hexafluoroisopropyl group imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18F6N4O

Molecular Weight

456.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-2-phenylpyrazol-3-yl)amino]propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C21H18F6N4O/c1-14-12-17(31(30-14)16-10-6-3-7-11-16)28-19(20(22,23)24,21(25,26)27)29-18(32)13-15-8-4-2-5-9-15/h2-12,28H,13H2,1H3,(H,29,32)

InChI Key

DPRPRTXGOJFUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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